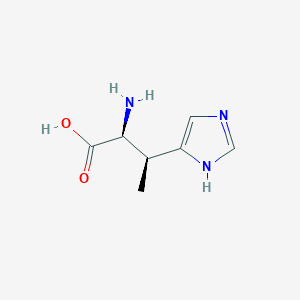
(2S,3S)-2-Amino-3-(1H-imidazol-4-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-2-Amino-3-(1H-imidazol-4-yl)butanoic acid is a chiral amino acid derivative that contains an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-Amino-3-(1H-imidazol-4-yl)butanoic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the correct stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to achieve the desired stereochemistry. The reaction conditions often include controlled temperatures, pH levels, and the use of specific solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-Amino-3-(1H-imidazol-4-yl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can modify the imidazole ring or the amino acid backbone.
Substitution: Substitution reactions can occur at the imidazole ring or the amino group, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions can include a wide range of imidazole derivatives, each with unique properties and potential applications. These derivatives can be further modified to create compounds with specific biological or chemical activities.
Scientific Research Applications
(2S,3S)-2-Amino-3-(1H-imidazol-4-yl)butanoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: This compound can be used in studies of enzyme mechanisms and protein-ligand interactions due to its unique structure.
Industry: In industrial applications, it can be used in the synthesis of specialty chemicals and as a precursor for the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S,3S)-2-Amino-3-(1H-imidazol-4-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, which can influence the activity of enzymes or receptors. The amino acid backbone can also interact with other biomolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Histidine: Another amino acid with an imidazole ring, but with different stereochemistry.
Imidazole: A simpler compound with an imidazole ring, lacking the amino acid backbone.
(2S,3R)-2-Amino-3-(1H-imidazol-4-yl)butanoic acid: A stereoisomer with different spatial arrangement of atoms.
Uniqueness
(2S,3S)-2-Amino-3-(1H-imidazol-4-yl)butanoic acid is unique due to its specific stereochemistry, which can influence its interactions with biological molecules and its reactivity in chemical reactions. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H11N3O2 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
(2S,3S)-2-amino-3-(1H-imidazol-5-yl)butanoic acid |
InChI |
InChI=1S/C7H11N3O2/c1-4(6(8)7(11)12)5-2-9-3-10-5/h2-4,6H,8H2,1H3,(H,9,10)(H,11,12)/t4-,6+/m1/s1 |
InChI Key |
BBRKPOSUKSXFJU-XINAWCOVSA-N |
Isomeric SMILES |
C[C@H](C1=CN=CN1)[C@@H](C(=O)O)N |
Canonical SMILES |
CC(C1=CN=CN1)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


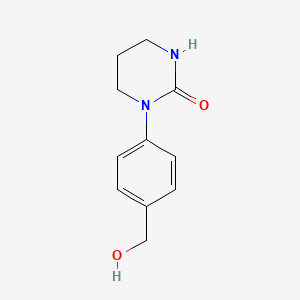



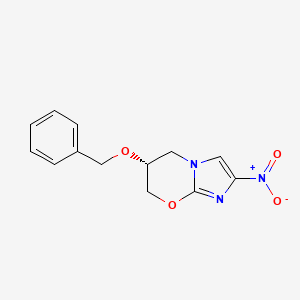
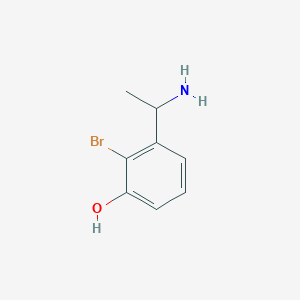
![(R)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid](/img/structure/B12948977.png)
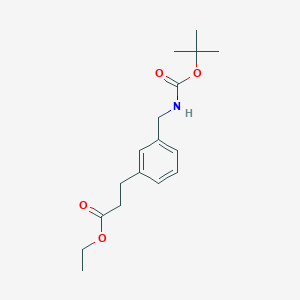


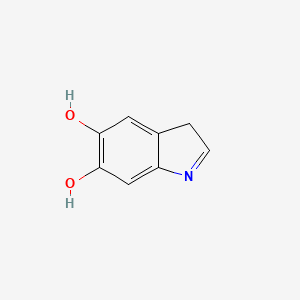
![Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-4-carboxylate](/img/structure/B12949022.png)
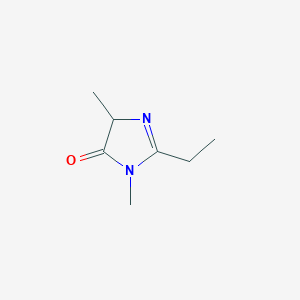
![1-Oxa-6-azaspiro[3.4]octane-2,6-dicarboxylic acid, 6-(1,1-dimethylethyl) 2-methyl ester](/img/structure/B12949025.png)
